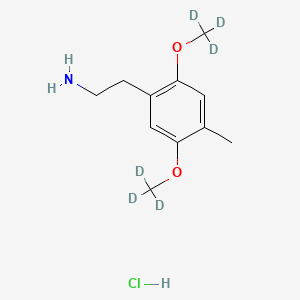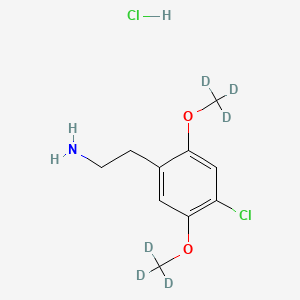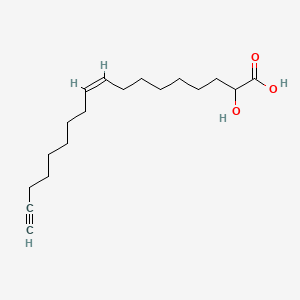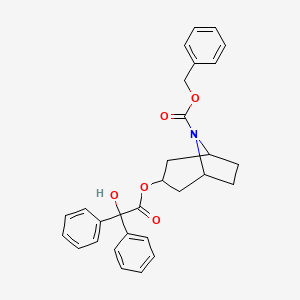
3-Triisopropylsilyloxy-4-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Triisopropylsilyloxy-4-chloroaniline is a specialty product used for proteomics research . It has a molecular formula of C15H26ClNOSi and a molecular weight of 299.91 .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 26 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 silicon atom .Scientific Research Applications
Environmental Bioremediation
Chloroaniline-based compounds, including those structurally related to 3-Triisopropylsilyloxy-4-chloroaniline, are significant environmental contaminants. Research has demonstrated that chloroanilines can undergo biodegradation in polluted aquifers under methanogenic conditions. Microorganisms have been found to sequentially dehalogenate chloroanilines, replacing halogens with protons in a series of steps, suggesting novel bioremediation approaches for environments contaminated with such chemicals (Kuhn & Suflita, 1989).
Organic Chemistry and Synthesis
Research into the oxidative behaviors and reactions of chloroanilines, including 4-chloroaniline, has highlighted their roles in synthetic chemistry. These studies explore the mechanisms of oxidation and potential pathways for generating complex organic compounds, offering insights into the reactivity and applications of chloroanilines in synthetic organic chemistry (Holland & Saunders, 1968).
Photolytic Studies
The photolysis of chloroaniline compounds, including 4-chloroaniline, has been investigated to understand their behavior under light exposure. Such studies have revealed the formation of phenyl cations and their interactions with other molecules, providing insights into the photochemical properties of chloroanilines and their potential applications in photoinduced organic reactions (Guizzardi et al., 2001).
Environmental Chemistry and Toxicology
Investigations into the degradation pathways of chloroaniline compounds in the environment have contributed to understanding their transformation products and potential impacts on human health and ecosystems. These studies provide a basis for assessing the environmental fate and toxicity of chloroaniline compounds, including those structurally similar to this compound (David et al., 1998).
Safety and Hazards
properties
IUPAC Name |
4-chloro-3-tri(propan-2-yl)silyloxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClNOSi/c1-10(2)19(11(3)4,12(5)6)18-15-9-13(17)7-8-14(15)16/h7-12H,17H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUIGOCVGQWIMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=CC(=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676178 |
Source


|
| Record name | 4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159977-62-4 |
Source


|
| Record name | 4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)



![[(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol](/img/structure/B564526.png)







